molecular formula C16H18O3 B049899 stilbostemin N CAS No. 1000676-45-8

stilbostemin N

Cat. No.: B049899
CAS No.: 1000676-45-8
M. Wt: 258.31 g/mol
InChI Key: CTQWBUQUEQSOJO-UHFFFAOYSA-N
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Description

Stilbostemin N is a naturally occurring compound isolated from the rhizomes of the plant Dioscorea japonica. It belongs to the class of stilbenoids, which are phenolic compounds known for their diverse biological activities. This compound has garnered attention due to its potential antibacterial properties and its role in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stilbostemin N typically involves the extraction from natural sources, particularly the rhizomes of Dioscorea japonica. The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound. Further purification is achieved through chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through natural extraction methods. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production processes in the future.

Chemical Reactions Analysis

Types of Reactions: Stilbostemin N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Mechanism of Action

Comparison with Similar Compounds

Stilbostemin N can be compared with other stilbenoids such as resveratrol, piceatannol, and pterostilbene. These compounds share a similar core structure but differ in their substituents and biological activities:

Properties

IUPAC Name

3-methoxy-5-[2-(2-methoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-18-15-10-12(9-14(17)11-15)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-11,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQWBUQUEQSOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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